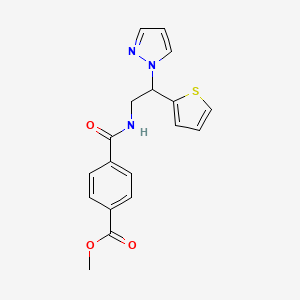
methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, a compound with the molecular formula C18H17N3O3S, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives with thiophene and other reagents under controlled conditions. The compound's structure consists of a pyrazole ring linked to a thiophene moiety, which is further connected to a benzoate group. Its crystal structure reveals significant dihedral angles between the various rings, indicating potential steric interactions that may influence its biological activity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole and thiazole, including this compound, exhibit notable antimicrobial properties. In particular, compounds containing these moieties have been tested against various bacterial strains such as E. coli, S. aureus, and fungal species like A. niger. The results indicated that certain derivatives displayed significant inhibition zones in well diffusion assays, suggesting their potential as antimicrobial agents .
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | A. niger | 20 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for conditions such as arthritis and other inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Anticancer Activity
In addition to antimicrobial and anti-inflammatory effects, this compound has shown promise in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential application in cancer therapy as a novel chemotherapeutic agent .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of pyrazole-thiazole derivatives in various biological assays:
- Antimicrobial Efficacy : A study screened multiple derivatives against common pathogens, revealing that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity compared to standard antibiotics.
- Inflammation Models : In vivo models demonstrated that treatment with these compounds resulted in reduced swelling and inflammation markers in animal models of arthritis.
- Cancer Cell Line Studies : Investigations into human cancer cell lines showed a dose-dependent response to treatment with this compound, highlighting its potential for further development as an anticancer drug.
属性
IUPAC Name |
methyl 4-[(2-pyrazol-1-yl-2-thiophen-2-ylethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-7-5-13(6-8-14)17(22)19-12-15(16-4-2-11-25-16)21-10-3-9-20-21/h2-11,15H,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTOFOFVZFACBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














